4-[2-(Thiophen-3-yl)ethyl]pyridine
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Overview
Description
4-[2-(Thiophen-3-yl)ethyl]pyridine is a heterocyclic compound that combines a pyridine ring with a thiophene ring through an ethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-3-yl)ethyl]pyridine typically involves the reaction of 3-thiopheneethanol with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-3-yl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for hydrogenation.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[2-(Thiophen-3-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-3-yl)ethyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The ethyl linkage between the thiophene and pyridine rings allows for flexibility and potential binding to multiple sites .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Pyridine: A simpler analog with a single pyridine ring.
2-(Thiophen-2-yl)ethylpyridine: A structural isomer with the thiophene ring attached at a different position.
Uniqueness
4-[2-(Thiophen-3-yl)ethyl]pyridine is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This compound’s combination of a thiophene and pyridine ring through an ethyl linkage provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
4-(2-thiophen-3-ylethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKAZKSTQNKAPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148334-87-6 |
Source
|
Record name | 4-[2-(thiophen-3-yl)ethyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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